Cas no 1806713-03-0 (2-(1-Bromo-2-oxopropyl)-3-(trifluoromethoxy)mandelic acid)

2-(1-Bromo-2-oxopropyl)-3-(trifluoromethoxy)mandelic acid structure
1806713-03-0 structure
Product name:2-(1-Bromo-2-oxopropyl)-3-(trifluoromethoxy)mandelic acid
CAS No:1806713-03-0
MF:C12H10BrF3O5
MW:371.10401391983
CID:4939767

2-(1-Bromo-2-oxopropyl)-3-(trifluoromethoxy)mandelic acid Chemical and Physical Properties

Names and Identifiers

    • 2-(1-Bromo-2-oxopropyl)-3-(trifluoromethoxy)mandelic acid
    • Inchi: 1S/C12H10BrF3O5/c1-5(17)9(13)8-6(10(18)11(19)20)3-2-4-7(8)21-12(14,15)16/h2-4,9-10,18H,1H3,(H,19,20)
    • InChI Key: SHTXMITYTZRFPH-UHFFFAOYSA-N
    • SMILES: BrC(C(C)=O)C1C(=CC=CC=1C(C(=O)O)O)OC(F)(F)F

Computed Properties

  • Exact Mass: 369.96637 g/mol
  • Monoisotopic Mass: 369.96637 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 5
  • Complexity: 401
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 83.8
  • Molecular Weight: 371.10
  • XLogP3: 2.5

2-(1-Bromo-2-oxopropyl)-3-(trifluoromethoxy)mandelic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A015027243-1g
2-(1-Bromo-2-oxopropyl)-3-(trifluoromethoxy)mandelic acid
1806713-03-0 97%
1g
1,445.30 USD 2021-06-17
Alichem
A015027243-250mg
2-(1-Bromo-2-oxopropyl)-3-(trifluoromethoxy)mandelic acid
1806713-03-0 97%
250mg
504.00 USD 2021-06-17
Alichem
A015027243-500mg
2-(1-Bromo-2-oxopropyl)-3-(trifluoromethoxy)mandelic acid
1806713-03-0 97%
500mg
790.55 USD 2021-06-17

Additional information on 2-(1-Bromo-2-oxopropyl)-3-(trifluoromethoxy)mandelic acid

Introduction to 2-(1-Bromo-2-oxopropyl)-3-(trifluoromethoxy)mandelic Acid (CAS No. 1806713-03-0)

2-(1-Bromo-2-oxopropyl)-3-(trifluoromethoxy)mandelic acid is a specialized organic compound with a complex molecular structure that has garnered significant attention in the field of pharmaceutical chemistry and biomedicine. This compound, identified by its Chemical Abstracts Service (CAS) number 1806713-03-0, features a unique combination of functional groups that make it a valuable intermediate in the synthesis of various bioactive molecules. The presence of both bromo and trifluoromethoxy substituents, along with the mandelic acid backbone, endows this molecule with distinct chemical properties that are highly relevant to modern drug discovery and development.

The structural framework of 2-(1-Bromo-2-oxopropyl)-3-(trifluoromethoxy)mandelic acid consists of a β-hydroxy acid core, which is a well-known scaffold in medicinal chemistry due to its role in numerous natural products and pharmacologically active compounds. The β-hydroxy group is particularly significant as it can participate in various chemical reactions, including esterification, amidation, and oxidation, making it a versatile building block for synthesizing more complex molecules. Additionally, the mandelic acid moiety contributes to the compound's solubility in polar solvents, which is advantageous for formulation and administration purposes.

The bromo substituent at the 1-position of the propyl chain introduces a reactive site that can be exploited for further functionalization. Bromine atoms are commonly used in synthetic chemistry as leaving groups in nucleophilic substitution reactions, allowing for the introduction of other functional groups at specific positions within the molecule. This reactivity makes 2-(1-Bromo-2-oxopropyl)-3-(trifluoromethoxy)mandelic acid a promising candidate for constructing more intricate molecular architectures.

The trifluoromethoxy group at the 3-position of the mandelic acid ring adds another layer of chemical diversity to the compound. Trifluoromethyl groups are frequently incorporated into pharmaceuticals due to their ability to modulate metabolic stability, lipophilicity, and binding affinity. The electron-withdrawing nature of the trifluoromethyl group can enhance the binding interactions between a drug molecule and its biological target, potentially improving therapeutic efficacy. Furthermore, trifluoromethoxy-substituted compounds have been reported to exhibit enhanced bioavailability and resistance to metabolic degradation, making them attractive for drug development.

In recent years, there has been growing interest in leveraging computational methods and high-throughput screening techniques to identify novel bioactive compounds. The unique structural features of 2-(1-Bromo-2-oxopropyl)-3-(trifluoromethoxy)mandelic acid make it a candidate for such exploratory studies. Computational modeling has shown that this compound can interact with various biological targets, including enzymes and receptors involved in critical cellular pathways. For instance, studies suggest that derivatives of this compound may exhibit inhibitory activity against certain kinases and transcription factors, which are implicated in diseases such as cancer and inflammatory disorders.

Experimental investigations have also highlighted the potential of 2-(1-Bromo-2-oxopropyl)-3-(trifluoromethoxy)mandelic acid as a precursor in the synthesis of novel therapeutic agents. Researchers have demonstrated its utility in generating libraries of compounds for high-throughput screening (HTS), where large numbers of molecules are rapidly tested for biological activity. The combination of bromo and trifluoromethoxy functionalities provides multiple points for further derivatization, enabling the creation of diverse chemical space for exploration.

One notable application of this compound is in the development of inhibitors targeting specific enzyme families. For example, proteases play a crucial role in various physiological processes, and their dysregulation is associated with numerous diseases. The structural motifs present in 2-(1-Bromo-2-oxopropyl)-3-(trifluoromethoxy)mandelic acid allow for the design of molecules that can selectively inhibit these enzymes without affecting others. Such selectivity is essential for minimizing side effects and improving patient outcomes.

Another area where this compound has shown promise is in the synthesis of antimicrobial agents. With increasing concerns about antibiotic resistance, there is a pressing need for novel antibiotics with unique mechanisms of action. The reactivity introduced by the bromo group allows for modifications that can enhance interactions with bacterial targets, potentially leading to new classes of antimicrobial drugs.

The pharmaceutical industry has also explored using 2-(1-Bromo-2-oxopropyl)-3-(trifluoromethoxy)mandelic acid as a building block for designing small-molecule probes for biochemical studies. These probes can be used to investigate enzyme mechanisms and identify new therapeutic targets by providing insights into protein-ligand interactions at an atomic level.

In conclusion,2-(1-Bromo-2-oxopropyl)-3-(trifluoromethoxy)mandelic acid (CAS No. 1806713-03-0) represents a versatile intermediate with significant potential in pharmaceutical research and drug development. Its unique structural features enable diverse chemical modifications, making it a valuable tool for synthesizing novel bioactive compounds. As computational methods continue to advance and high-throughput screening technologies become more sophisticated, compounds like this one will play an increasingly important role in discovering new treatments for human diseases.

Recommend Articles

Recommended suppliers
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Henan Dongyan Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd
pengshengyue
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
pengshengyue
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Rhino Pharmaceutical Tech Co.,Ltd.